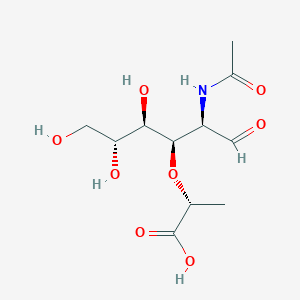

N-acetylmuramic acid

Beschreibung

RN given refers to D-Glucopyranose, (R)-isome

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19)/t5-,7+,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOARVSUSWULNDI-TVVSKHENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893663 | |

| Record name | (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10597-89-4, 1856-93-5 | |

| Record name | N-Acetylmuramic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylmuramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001856935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylmuramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLMURAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246FXU111L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-acetylmuramic acid role in peptidoglycan synthesis

An In-depth Technical Guide on the Core Role of N-acetylmuramic Acid in Peptidoglycan Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (NAM) is a cornerstone molecule in bacterial physiology, serving as a unique and essential component of the peptidoglycan (PG) cell wall.[1] This guide provides a detailed examination of the biochemical journey of NAM, from its cytoplasmic synthesis to its incorporation into the PG backbone. We will dissect the enzymatic reactions that create NAM and attach its characteristic pentapeptide side chain, explore the key enzymes involved, present quantitative kinetic data, and provide detailed experimental protocols for studying this critical pathway. Understanding the synthesis and role of NAM is paramount for the development of novel antimicrobial agents that target the bacterial cell wall.[2][3]

The Central Role of this compound (NAM) in Peptidoglycan Structure

Peptidoglycan is a massive, mesh-like macromolecule that encases bacterial cells, providing structural integrity and counteracting internal osmotic pressure.[4] The fundamental structure of this polymer consists of long glycan chains made of alternating β-(1,4) linked N-acetylglucosamine (NAG) and this compound (NAM) residues.[4][5] Crucially, the lactyl moiety of each NAM residue serves as the attachment point for a short peptide stem (typically three to five amino acids).[4][5] These peptide stems are then cross-linked by transpeptidase enzymes, creating the strong, three-dimensional network essential for bacterial survival.[4] The presence of NAM is unique to bacterial cell walls, making the enzymes involved in its synthesis and incorporation prime targets for antibiotics.[2][6]

The Biochemical Pathway: Synthesis of the UDP-NAM-Pentapeptide Precursor

The synthesis of the core peptidoglycan precursor, UDP-NAM-pentapeptide, is a multi-step process that occurs entirely in the cytoplasm.[4][7] This pathway can be divided into three key stages focused on the modification of a UDP-sugar scaffold.

Stage 1: Synthesis of UDP-N-acetylmuramic acid

The journey begins with the ubiquitous precursor UDP-N-acetylglucosamine (UDP-GlcNAc). Two essential enzymes, MurA and MurB, catalyze the conversion of UDP-GlcNAc to UDP-NAM.[4][7][8]

-

MurA (UDP-N-acetylglucosamine enolpyruvyl transferase): This enzyme catalyzes the first committed step in NAM synthesis.[9] It transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of the UDP-GlcNAc sugar.[4][8] This reaction forms enolpyruvyl-UDP-GlcNAc and releases inorganic phosphate.[9] The antibiotic fosfomycin is a well-known inhibitor of MurA.[10][11]

-

MurB (UDP-N-acetylenolpyruvoylglucosamine reductase): This enzyme reduces the enolpyruvyl group of the product from the MurA reaction to a lactyl moiety, using NADPH as a cofactor.[4] The final product is UDP-N-acetylmuramic acid (UDP-NAM).[4][6]

Stage 2: Stepwise Addition of the Pentapeptide Chain by Mur Ligases

Following the formation of UDP-NAM, a series of four ATP-dependent Mur ligases (MurC, MurD, MurE, and MurF) sequentially add amino acids to the lactyl group of UDP-NAM, creating the pentapeptide stem.[6][12][13]

-

MurD (UDP-MurNAc-L-alanine:D-glutamate ligase): Adds D-glutamate.[6][12]

-

MurE (UDP-MurNAc-L-alanyl-D-glutamate:meso-diaminopimelate ligase): Adds a dibasic amino acid, typically meso-diaminopimelic acid (m-DAP) in Gram-negative bacteria or L-lysine in most Gram-positive bacteria.[13]

-

MurF (UDP-MurNAc-tripeptide:D-alanyl-D-alanine ligase): Adds the D-alanyl-D-alanine dipeptide, which is synthesized by the D-Ala-D-Ala ligase (Ddl).[12][13][14]

The final product of this cytoplasmic pathway is the soluble precursor, UDP-N-acetylmuramyl-pentapeptide.[12]

Stage 3: Membrane Translocation and Formation of Lipid II

The completed UDP-NAM-pentapeptide is then handed off to the cell membrane to continue its journey to the cell wall.

-

MraY (Phospho-MurNAc-pentapeptide translocase): This integral membrane protein catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-NAM-pentapeptide to a lipid carrier, undecaprenyl phosphate (Und-P).[7][15] This reaction forms Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I , and releases UMP.[4][7]

-

MurG (UDP-GlcNAc:Lipid I transferase): This peripheral membrane-associated enzyme then transfers a GlcNAc unit from another UDP-GlcNAc molecule to Lipid I.[7][15] The product is Lipid II , the complete disaccharide-pentapeptide monomer building block of peptidoglycan.[4][7]

Lipid II is then translocated across the cytoplasmic membrane by a flippase (e.g., MurJ), where it is incorporated into the growing peptidoglycan layer by penicillin-binding proteins (PBPs).[4][7]

Quantitative Data on Key Enzymes

The kinetic parameters of the Mur enzymes are critical for understanding the efficiency of the peptidoglycan synthesis pathway and for designing effective inhibitors. The following table summarizes specific activities reported for Mur ligases from Mycobacterium tuberculosis.

| Enzyme | Substrate(s) | Specific Activity (µmol/min/mg) | Organism |

| MurC | UDP-NAM, L-Ala, ATP | 1.2 | M. tuberculosis[16][17] |

| MurD | UDP-NAM-L-Ala, D-Glu, ATP | 0.8 | M. tuberculosis[16][17] |

| MurE | UDP-NAM-dipeptide, m-DAP, ATP | 1.3 | M. tuberculosis[16][17] |

| MurF | UDP-NAM-tripeptide, D-Ala-D-Ala, ATP | 0.9 | M. tuberculosis[16][17] |

Note: Specific activity is defined as µmoles of inorganic phosphate formed by enzyme catalysis per minute per milligram of protein.[16][17]

The table below presents IC₅₀ values for known inhibitors against key enzymes in the pathway.

| Enzyme | Inhibitor | IC₅₀ Value | Organism / Assay Condition |

| MurA | Fosfomycin | 1 µM | E. coli whole-cell assay[10][18] |

| MurA | Compound 7 (a pyrrolidinedione) | 5 µM | in vitro assay[19] |

| MurC | Compound 64 (AstraZeneca) | 2.3 µM | in vitro assay[17] |

| Alr/Ddl/MurF | D-cycloserine | 1.7 µg/ml | E. coli cell-free coupled assay[14] |

Experimental Protocols

Studying the enzymes of peptidoglycan synthesis is crucial for drug discovery. Below are detailed methodologies for common assays used to measure their activity and inhibition.

Protocol 1: MurA Inhibition Assay (Phosphate Detection)

This protocol measures the inorganic phosphate (Pi) released during the MurA-catalyzed reaction using a malachite green-based detection reagent.[9][19][20]

Materials:

-

Purified MurA enzyme

-

10x Assay Buffer (e.g., 500 mM HEPES or Tris-HCl, pH 7.5-8.0)

-

Substrate 1: UDP-N-acetylglucosamine (UNAG) solution (e.g., 15 mM)

-

Substrate 2: Phosphoenolpyruvate (PEP) solution (e.g., 15 mM)

-

Test inhibitor compounds dissolved in DMSO

-

Malachite Green Reagent (e.g., 0.045% malachite green, 4.2% ammonium molybdate in 4N HCl)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~650 nm

Procedure:

-

Enzyme-Substrate Pre-incubation: In each well of a 96-well plate, add 2.5 µL of purified MurA enzyme and 5 µL of UNAG solution. Add assay buffer to a volume of 40 µL. Incubate for 15 minutes at room temperature.

-

Inhibitor Addition: Add 2.5 µL of the test inhibitor compound (or DMSO for control). Incubate for another 15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding 7.5 µL of a master mix containing PEP and assay buffer to a final reaction volume of 50 µL. The final concentrations should be in the range of 150 µM for both UNAG and PEP.

-

Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Phosphate Detection: Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.

-

Signal Development: Allow the color to develop for 5-10 minutes at room temperature.

-

Measurement: Measure the absorbance at 625-650 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (reaction without enzyme). Calculate the percent inhibition relative to the DMSO control and determine IC₅₀ values by fitting the data to a dose-response curve.

Protocol 2: Mur Ligase (MurC-F) Inhibition Assay

This protocol is adapted for any of the ATP-dependent Mur ligases (MurC, MurD, MurE, or MurF) and also relies on the detection of released phosphate.[16][21]

Materials:

-

Purified Mur ligase (e.g., MurC)

-

10x Assay Buffer (e.g., 500 mM HEPES pH 8.0, 50 mM MgCl₂, 0.05% Triton X-114)

-

Substrate 1: The appropriate UDP-MurNAc precursor (e.g., for MurC, use UDP-NAM).

-

Substrate 2: The appropriate amino acid or dipeptide (e.g., for MurC, use L-Alanine).

-

Substrate 3: ATP solution.

-

Test inhibitor compounds dissolved in DMSO.

-

Malachite Green Reagent.

-

96-well microplate and reader.

Procedure:

-

Assay Setup: In a 96-well plate, combine the assay buffer, the UDP-sugar substrate (e.g., final concentration 120 µM UDP-NAM), and the amino acid substrate (e.g., final concentration 120 µM L-Ala).

-

Inhibitor Addition: Add the test inhibitor compound to a final concentration range suitable for IC₅₀ determination (e.g., 0.1 to 100 µM). Add an equivalent volume of DMSO for the 100% activity control.

-

Enzyme Addition: Add the purified Mur ligase enzyme to each well.

-

Reaction Initiation and Incubation: Initiate the reaction by adding ATP (e.g., final concentration 450 µM) to a final volume of 50 µL. Incubate the plate at 37°C for 15-30 minutes.[21]

-

Detection and Analysis: Stop the reaction by adding 100 µL of Malachite Green Reagent.[21] Measure absorbance and calculate inhibition and IC₅₀ values as described in Protocol 4.1.

Drug Development Implications

The enzymes responsible for the synthesis and elaboration of this compound are exceptional targets for antibiotic development for several key reasons:

-

Essentiality: The peptidoglycan layer is indispensable for the survival of most bacteria.[6] Inhibition of its synthesis leads to cell lysis and death.[22]

-

Bacterial Specificity: The NAM-synthesis pathway and the Mur ligases are absent in humans, minimizing the potential for target-based toxicity and allowing for selective targeting of bacteria.[6][12]

-

Cytoplasmic Location: The enzymes MurA through MurF are located in the cytoplasm, making them accessible to small molecules that can penetrate the bacterial cell membrane.

The clinical success of fosfomycin (a MurA inhibitor) validates this pathway as a druggable target.[11] Current research focuses on discovering and developing new inhibitors for MurB and the Mur ligases (MurC-F) to overcome existing antibiotic resistance mechanisms and provide new therapeutic options.[3][11]

Conclusion

This compound is not merely a structural sugar; it is the central scaffold upon which the defining feature of the bacterial cell wall is built. The cytoplasmic enzymatic cascade that synthesizes UDP-NAM and attaches the pentapeptide is a highly coordinated and essential process. Each enzyme in this pathway represents a validated or potential target for antibacterial therapy. A thorough understanding of the biochemistry, kinetics, and experimental investigation of NAM's role in peptidoglycan synthesis is therefore fundamental to the ongoing effort to combat bacterial infections and develop the next generation of antibiotics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. The Potential of Mur Enzymes as Targets for Antimicrobial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Structural and functional features of enzymes of Mycobacterium tuberculosis peptidoglycan biosynthesis as targets for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Bacterial MurA assay kits [profoldin.com]

- 10. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Muramyl ligase - Wikipedia [en.wikipedia.org]

- 14. A novel assay of bacterial peptidoglycan synthesis for natural product screening [pubmed.ncbi.nlm.nih.gov]

- 15. The essential peptidoglycan glycosyltransferase MurG forms a complex with proteins involved in lateral envelope growth as well as with proteins involved in cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterisation of ATP-Dependent Mur Ligases Involved in the Biogenesis of Cell Wall Peptidoglycan in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mobitec.com [mobitec.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Penicillin - Wikipedia [en.wikipedia.org]

The Discovery of N-Acetylmuramic Acid: A Technical and Historical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylmuramic acid (NAM) is a cornerstone of bacterial cell wall structure, intrinsically linked to the efficacy of many life-saving antibiotics. Its discovery in the mid-20th century was a pivotal moment in microbiology, unveiling the unique chemical architecture of the bacterial envelope and providing a rational basis for the development of targeted antibacterial therapies. This in-depth guide explores the historical context of NAM's discovery, details the seminal experimental protocols that led to its isolation and characterization, and presents the foundational quantitative data that underpinned this critical breakthrough. The logical and experimental workflows of the pioneering scientists are visualized to provide a clear understanding of the scientific process that unraveled the secrets of this essential bacterial component.

Historical Context: Unraveling the Bacterial Armor

Prior to the 1950s, the precise chemical nature of the rigid layer encasing bacteria, now known as the cell wall, was a subject of speculation. Early theories proposed that it might be composed of familiar structural polymers like chitin or cellulose. However, a series of groundbreaking studies in the early 1950s began to dismantle this notion, revealing a unique and complex macromolecule.

Pioneering work by researchers like James T. Park and Jack L. Strominger on the mechanism of action of penicillin provided crucial clues. In 1952, Park's studies on Staphylococcus aureus treated with penicillin led to the accumulation of uridine nucleotide derivatives, one of which was a complex of uridine-5'-pyrophosphate linked to an amino sugar and several amino acids. This "Park's nucleotide" was later identified as a precursor to the cell wall, and its amino sugar component was a key piece of the puzzle.

It was within this exciting era of discovery that R. E. Strange and F. A. Dark, and later Strange and L. H. Kent, undertook the systematic analysis of bacterial cell wall components. Their work, culminating in the landmark 1959 publication, "The isolation, characterisation and chemical synthesis of muramic acid," definitively identified and characterized the novel amino sugar that would be named muramic acid, and later fully identified as this compound.

Key Experiments in the Discovery of this compound

The identification of this compound was not a single event but rather the culmination of meticulous experimentation involving bacterial culture, cell wall isolation, chemical hydrolysis, and analytical separation and characterization techniques.

Isolation of Bacterial Cell Walls

The initial step in characterizing the components of the bacterial cell wall was to isolate this structure from the rest of the cellular components. The early methods, though now refined, laid the groundwork for all subsequent studies.

Experimental Protocol: Isolation of Cell Walls from Corynebacterium diphtheriae (circa 1950s)

-

Bacterial Culture: Corynebacterium diphtheriae was cultured in a suitable liquid medium until a sufficient cell mass was obtained.

-

Cell Harvesting: The bacterial cells were harvested from the culture medium by centrifugation.

-

Mechanical Disruption: The harvested cells were subjected to mechanical disruption to break them open. A common method of the time was shaking with glass beads.

-

Differential Centrifugation: The disrupted cell suspension was then subjected to a series of differential centrifugations. This process separated the heavier cell wall fragments from the lighter cytoplasmic components.

-

Enzymatic Digestion: To further purify the cell walls, the crude preparation was treated with enzymes such as trypsin and pepsin to digest any remaining protein contaminants.

-

Washing and Lyophilization: The purified cell walls were then washed repeatedly with distilled water and finally lyophilized (freeze-dried) to obtain a stable, dry powder for chemical analysis.

Hydrolysis and Separation of Cell Wall Components

Once purified, the cell walls were broken down into their constituent chemical building blocks through acid hydrolysis. The resulting mixture of amino acids and amino sugars was then separated for individual analysis.

Experimental Protocol: Acid Hydrolysis and Paper Chromatography (circa 1950s)

-

Acid Hydrolysis: A weighed amount of dried cell wall material was hydrolyzed by heating in 6N hydrochloric acid (HCl) at 100°C for several hours. This process breaks the glycosidic and peptide bonds, releasing the individual monosaccharides and amino acids.

-

Removal of HCl: The excess HCl was removed from the hydrolysate by evaporation under reduced pressure.

-

Paper Chromatography: The resulting mixture of amino acids and amino sugars was separated using paper chromatography.

-

Stationary Phase: A sheet of Whatman No. 1 filter paper.

-

Mobile Phase: A solvent system, such as a mixture of n-butanol, acetic acid, and water, was allowed to travel up the paper by capillary action.

-

Application of Sample: A small spot of the hydrolysate was applied to the bottom of the paper.

-

Development: As the solvent front moved up the paper, the different components of the mixture separated based on their differential partitioning between the stationary (paper) and mobile (solvent) phases.

-

Visualization: The separated amino acids and amino sugars were visualized by spraying the dried chromatogram with a reagent such as ninhydrin, which reacts with primary amines to produce a colored spot.

-

Identification and Characterization of Muramic Acid

Through paper chromatography of bacterial cell wall hydrolysates, a previously unidentified ninhydrin-positive spot was consistently observed. This unknown substance was the key to the discovery.

Experimental Protocol: Characterization of Muramic Acid (Strange and Kent, 1959)

-

Preparative Paper Chromatography: To obtain a sufficient quantity of the unknown substance for further analysis, a larger amount of the cell wall hydrolysate was applied as a streak across a large sheet of filter paper and subjected to chromatography. The band corresponding to the unknown substance was then cut out, and the compound was eluted from the paper with water.

-

Colorimetric Analysis: The eluted substance was subjected to various colorimetric tests. A crucial observation was its reaction in the Elson-Morgan assay for hexosamines. This test involves heating the sample with acetylacetone in an alkaline solution, followed by the addition of Ehrlich's reagent (p-dimethylaminobenzaldehyde). While glucosamine gave a characteristic red color, the unknown substance produced a distinct color, suggesting it was a related but different compound.

-

Chemical Degradation and Analysis: To determine its structure, the isolated muramic acid was subjected to chemical degradation.

-

Alkaline Degradation: Treatment with alkali yielded lactate, which was identified by its reaction with lactate dehydrogenase. This indicated the presence of a lactic acid moiety.

-

Acid Hydrolysis: Stronger acid hydrolysis of muramic acid yielded glucosamine.

-

-

Synthesis of Muramic Acid: To confirm the proposed structure, Strange and Kent chemically synthesized 3-O-α-carboxyethyl-D-glucosamine. The properties of this synthetic compound were then compared to those of the natural muramic acid isolated from bacterial cell walls. The synthetic and natural products were found to be identical, confirming the structure of muramic acid.

-

Identification of the N-acetyl Group: Further analysis revealed that in its native state within the peptidoglycan, the amino group of muramic acid is acetylated, leading to the final identification of this compound.

Quantitative Data from Early Studies

The early studies on bacterial cell wall composition relied on quantitative methods that, while less sophisticated than modern techniques, provided the foundational data for understanding the relative abundance of its components.

Table 1: Approximate Molar Ratios of Key Components in the Cell Wall of Staphylococcus aureus (based on early studies)

| Component | Molar Ratio |

| N-acetylglucosamine | 1 |

| This compound | 1 |

| L-Alanine | 1 |

| D-Glutamic acid | 1 |

| L-Lysine | 1 |

| Glycine | 5 |

Note: These ratios were determined through a combination of quantitative paper chromatography and specific colorimetric assays for each component after hydrolysis of the cell wall.

Visualizing the Discovery and its Context

The following diagrams illustrate the logical and experimental workflows that were central to the discovery of this compound and its role in the bacterial cell wall.

Caption: Logical workflow of the discovery of Muramic Acid.

Caption: Simplified overview of peptidoglycan biosynthesis and the inhibitory action of penicillin.

Conclusion

The discovery of this compound was a landmark achievement in microbiology and biochemistry. It not only revealed the unique chemical composition of the bacterial cell wall but also provided a molecular target for the rational design of antibiotics. The meticulous experimental work of pioneers like Strange, Kent, Park, and Strominger laid the foundation for our current understanding of bacterial physiology and continues to inform the development of new strategies to combat bacterial infections. The historical context and the detailed experimental protocols outlined in this guide serve as a testament to the power of systematic scientific inquiry and provide a valuable resource for researchers dedicated to advancing the field of antimicrobial drug development.

Role of N-acetylmuramic acid in gram-positive vs gram-negative bacteria

An In-depth Technical Guide on the Core Role of N-acetylmuramic Acid in Gram-Positive vs. Gram-Negative Bacteria

Executive Summary

This compound (NAM) is a monosaccharide derivative that, alongside N-acetylglucosamine (NAG), forms the glycan backbone of peptidoglycan (PG), the essential structural component of the bacterial cell wall.[1][2] This macromolecule, also known as murein, provides mechanical strength, maintains cell shape, and protects against osmotic lysis.[3][4] The architecture and quantity of the NAM-containing PG layer represent the most fundamental distinction between gram-positive and gram-negative bacteria, profoundly influencing their physiology, pathogenicity, and susceptibility to antimicrobial agents. This guide provides a detailed examination of the differential roles of this compound, comparing its structural significance, biosynthesis, and interaction with host systems across these two major bacterial domains.

The Structural Cornerstone: NAM in Peptidoglycan Architecture

The fundamental unit of the peptidoglycan layer is a disaccharide-peptide monomer composed of N-acetylglucosamine (NAG) and this compound (NAM) linked via a β-(1,4) glycosidic bond.[1] The defining feature of NAM is the covalent attachment of a short oligopeptide chain (stem peptide) to its lactyl group.[2] These monomers are polymerized into long glycan strands by transglycosylase enzymes.[5] Subsequently, transpeptidase enzymes catalyze the formation of peptide cross-links between the stem peptides of adjacent glycan strands, creating a rigid, mesh-like sacculus around the cytoplasmic membrane.[1]

The primary structural divergence between gram-positive and gram-negative bacteria lies in the composition of this peptide stem and the nature of the cross-linking.

-

Gram-Positive Bacteria: The peptidoglycan layer is thick and highly cross-linked.[6][7] The third amino acid of the stem peptide is typically L-lysine. The cross-linking is often indirect, mediated by an interpeptide bridge. A classic example is Staphylococcus aureus, which utilizes a pentaglycine bridge to connect the L-lysine of one stem peptide to the D-alanine at the fourth position of a neighboring peptide.[6] Additionally, wall teichoic acids, which are anionic polymers, are covalently linked to the this compound residues, further reinforcing the cell wall.[6][8]

-

Gram-Negative Bacteria: The peptidoglycan layer is significantly thinner and located within the periplasmic space, sandwiched between the inner and outer membranes.[9][10] The third amino acid of the stem peptide is commonly meso-diaminopimelic acid (mDAP).[10] The cross-linking is typically direct, where a peptide bond forms directly between the mDAP of one stem peptide and the D-alanine of an adjacent one.[10] The outer membrane is anchored to the peptidoglycan via Braun's lipoprotein, which is covalently attached to the mDAP residue of the peptide stem.[10]

Caption: Differential cross-linking of peptidoglycan in Gram-positive and Gram-negative bacteria.

Data Presentation: Quantitative Comparison of Bacterial Cell Envelopes

The structural differences originating from the arrangement of NAM-containing peptidoglycan result in significant quantitative disparities in the cell envelopes of gram-positive and gram-negative bacteria.

| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference(s) |

| Peptidoglycan Layer Thickness | 20 to 80 nm | 2 to 8 nm | [1][8][11] |

| Number of Peptidoglycan Layers | Many layers (multilayered) | Few layers (often a monolayer) | [6][10] |

| Peptidoglycan (% of Cell Wall Dry Weight) | 40% to 90% | ~10% | [1] |

| Outer Membrane | Absent | Present | [6][9] |

| Teichoic & Lipoteichoic Acids | Present | Absent | [6][9][11] |

| Peptide Cross-linking | High degree, often with interpeptide bridges | Lower degree, typically direct | [6][10][12] |

Biosynthesis of the UDP-MurNAc-Pentapeptide Precursor

The synthesis of the essential peptidoglycan precursor, UDP-N-acetylmuramyl-pentapeptide, occurs in the cytoplasm and follows a highly conserved pathway in both gram-positive and gram-negative bacteria.[13][14] this compound is not sourced exogenously but is synthesized from a precursor of N-acetylglucosamine.

The key steps are:

-

UDP-GlcNAc Synthesis: Fructose-6-phosphate is converted through a series of enzymatic reactions (catalyzed by GlmS, GlmM, and the bifunctional GlmU) to yield UDP-N-acetylglucosamine (UDP-GlcNAc).[13]

-

UDP-MurNAc Synthesis: The first committed step towards peptidoglycan synthesis involves two enzymes. First, MurA transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-GlcNAc.[13] Subsequently, the product is reduced by the NADPH-dependent MurB enzyme to form UDP-N-acetylmuramic acid (UDP-MurNAc).[1][13] This step is the target of the antibiotic fosfomycin, which inhibits the MurA enzyme.[2]

-

Peptide Chain Addition: A series of ATP-dependent ligases (MurC, MurD, MurE, and MurF) sequentially add the amino acids to the UDP-MurNAc molecule, forming the UDP-MurNAc-pentapeptide, also known as Park's nucleotide.[14]

Caption: Cytoplasmic biosynthesis pathway of the UDP-MurNAc-pentapeptide precursor.

Role of NAM in Host Immune Recognition

Beyond its structural role, this compound is a critical molecular signature for the detection of bacteria by the host's innate immune system. During bacterial growth, division, or death, fragments of peptidoglycan are released.[15] These fragments, particularly those containing a NAM moiety, are recognized as Microbe-Associated Molecular Patterns (MAMPs).[16]

-

Muramyl Dipeptide (MDP): The smallest immunologically active PG fragment is muramyl dipeptide, which consists of this compound linked to L-alanyl-D-isoglutamine.

-

Pattern Recognition Receptors (PRRs): MDP and other NAM-containing fragments are recognized by intracellular PRRs, most notably NOD2 (Nucleotide-binding oligomerization domain-containing protein 2).[16]

-

Signaling Cascade: Upon binding of a NAM-containing ligand, NOD2 undergoes a conformational change, leading to the recruitment of signaling adaptors and the activation of downstream pathways, such as NF-κB and MAPK. This activation culminates in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, initiating a robust immune response.[16]

Caption: Simplified signaling pathway for innate immune recognition of NAM-containing peptidoglycan fragments.

Experimental Protocols: Muropeptide Analysis by HPLC

A cornerstone technique for analyzing peptidoglycan structure is the enzymatic digestion of purified sacculi followed by separation and quantification of the resulting muropeptides using High-Performance Liquid Chromatography (HPLC).[17][18] This method reveals the composition, modifications, and degree of cross-linking of the cell wall.

Detailed Methodology:

-

Bacterial Growth and Harvest: Cultivate bacteria to the desired growth phase (e.g., mid-logarithmic phase). Harvest cells by centrifugation at 4°C.

-

Sacculi Isolation:

-

Resuspend the cell pellet in ice-cold water and add dropwise to boiling 8% sodium dodecyl sulfate (SDS) solution with vigorous stirring.

-

Boil for 30 minutes to lyse cells and denature proteins.

-

Cool the suspension and collect the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., 100,000 x g for 60 minutes).

-

Wash the sacculi pellet repeatedly with sterile water to remove all traces of SDS.

-

-

Enzymatic Digestion:

-

Treat the purified sacculi with proteases (e.g., pronase or trypsin) to remove any covalently bound proteins like Braun's lipoprotein. Inactivate the protease by boiling.

-

Resuspend the sacculi in a suitable buffer (e.g., sodium phosphate buffer, pH 6.0).

-

Add a muramidase, such as mutanolysin or cellosyl, which cleaves the β-(1,4) glycosidic bond between this compound and N-acetylglucosamine.

-

Incubate at 37°C overnight to digest the peptidoglycan into soluble muropeptides.

-

-

Reduction and pH Adjustment:

-

Stop the digestion by boiling for 10 minutes.

-

Add sodium borohydride (NaBH₄) to the muropeptide solution to reduce the C1 carbon of the terminal MurNAc to its alcohol form, muramitol. This prevents the formation of anomers and ensures sharp, reproducible peaks in the chromatogram.

-

After incubation (e.g., 30 minutes at room temperature), adjust the pH to 2-3 with phosphoric acid to stop the reduction.

-

-

HPLC Analysis:

-

Filter the sample to remove any particulates.

-

Inject the muropeptide mixture onto a reverse-phase C18 HPLC column.

-

Elute the muropeptides using a gradient of a suitable buffer system (e.g., Buffer A: 0.1% trifluoroacetic acid in water; Buffer B: 0.1% trifluoroacetic acid in acetonitrile).

-

Monitor the elution profile at 205 nm. The resulting chromatogram will show a series of peaks corresponding to different muropeptide monomers, dimers, and trimers, which can be quantified and identified, often with subsequent mass spectrometry analysis.

-

Caption: Experimental workflow for the analysis of peptidoglycan muropeptides by HPLC.

Conclusion and Implications for Drug Development

This compound is far more than a simple structural sugar; it is the central node upon which the integrity, architecture, and immunological identity of the bacterial cell wall is built. The profound differences in the quantity, layering, and cross-linking of the NAM-containing peptidoglycan between gram-positive and gram-negative bacteria dictate their fundamental biology and their interactions with the environment and host organisms.

For drug development professionals, this distinction is critical. The thick, exposed peptidoglycan of gram-positive bacteria makes them more susceptible to cell wall-targeting antibiotics like β-lactams and glycopeptides.[7] In contrast, the protective outer membrane of gram-negative bacteria presents a formidable barrier, rendering many of these drugs ineffective.[9][19] A thorough understanding of the biosynthesis and structural role of this compound is therefore paramount for the development of novel antimicrobial strategies, including inhibitors of peptidoglycan synthesis, agents that disrupt the outer membrane, and therapies that modulate the host immune response to bacterial cell wall components.

References

- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. youtube.com [youtube.com]

- 5. pnas.org [pnas.org]

- 6. The Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gram-positive bacteria - Wikipedia [en.wikipedia.org]

- 8. VetBact [vetbact.org]

- 9. Gram Positive vs Gram Negative Bacteria Explained | Technology Networks [technologynetworks.com]

- 10. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gram-Positive vs. Gram-Negative Cell Walls Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of Peptidoglycan Fragment Release | Springer Nature Experiments [experiments.springernature.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rootbiome.tamu.edu [rootbiome.tamu.edu]

- 18. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 19. buzzrx.com [buzzrx.com]

N-acetylmuramic Acid: A Cornerstone of Bacterial Pathogenesis and a Target for Therapeutic Innovation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylmuramic acid (NAM) is a monosaccharide derivative that serves as a critical and unique structural element of the bacterial cell wall. As a core component of peptidoglycan (PGN), it is indispensable for bacterial viability, providing structural integrity and resistance to osmotic stress. Beyond its structural role, NAM and its derivatives are pivotal in bacterial pathogenesis. Fragments of PGN containing NAM, such as muramyl dipeptide (MDP), function as potent microbe-associated molecular patterns (MAMPs) that are recognized by the host's innate immune system. This recognition, primarily mediated by the intracellular receptor NOD2, triggers complex signaling cascades that initiate inflammatory and antimicrobial responses. This technical guide provides an in-depth exploration of NAM's role in bacterial physiology and pathogenesis, detailing its biosynthesis, its function as an immune modulator, and strategies bacteria employ to evade detection. Furthermore, it presents quantitative data, detailed experimental protocols for its study, and highlights its significance as a prime target for the development of novel antimicrobial agents.

The Role of this compound in Bacterial Cell Wall Structure

The bacterial cell wall is a remarkable macromolecular structure essential for maintaining cell shape and protecting against osmotic lysis. The primary component of the cell wall in most bacteria is peptidoglycan (PGN), also known as murein. PGN is a massive polymer composed of long glycan chains cross-linked by short peptides.[1]

The glycan backbone consists of alternating β-(1,4) linked residues of N-acetylglucosamine (NAG) and this compound (NAM).[2] The defining feature of NAM is the covalent attachment of a D-lactyl ether group to the C3 hydroxyl of N-acetylglucosamine. This lactyl moiety serves as the attachment point for a short peptide stem, typically comprising three to five amino acids with alternating L- and D-configurations.[2] These peptide stems are then cross-linked to peptides on adjacent glycan strands, creating a robust, mesh-like sacculus that encases the bacterium.[1] The thickness of this PGN layer is a key differentiator between Gram-positive bacteria (possessing a thick, multilayered wall) and Gram-negative bacteria (having a thin layer within the periplasmic space).[1][2]

Figure 1: Schematic of Peptidoglycan Structure.

This compound Biosynthesis Pathway

The biosynthesis of PGN is a complex, multi-stage process that is a prime target for many antibiotics. The synthesis of the NAM-pentapeptide precursor occurs in the cytoplasm and is subsequently transported across the cell membrane for polymerization.

-

Synthesis of UDP-NAM: The pathway begins with the conversion of UDP-N-acetylglucosamine (UDP-NAG) to UDP-N-acetylmuramic acid (UDP-NAM). This two-step process is catalyzed by the enzymes MurA and MurB. MurA transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-NAG, and MurB subsequently reduces the product to form UDP-NAM. The antibiotic fosfomycin specifically inhibits the MurA enzyme.[3]

-

Addition of the Peptide Stem: A series of ATP-dependent ligases (MurC, MurD, MurE, and MurF) sequentially add amino acids to the lactyl moiety of UDP-NAM, forming the UDP-NAM-pentapeptide, also known as Park's nucleotide.

-

Membrane Translocation: The UDP-NAM-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate (C55-P), at the cytoplasmic membrane by the enzyme MraY, forming Lipid I. Subsequently, MurG adds a NAG residue to create Lipid II.

-

Polymerization: The Lipid II precursor is flipped across the cytoplasmic membrane into the periplasm (or cell exterior in Gram-positives). Transglycosylases then polymerize the disaccharide-pentapeptide units into long glycan chains.

-

Cross-linking: Finally, transpeptidases (also known as penicillin-binding proteins, PBPs) catalyze the formation of peptide cross-links between adjacent glycan strands, solidifying the PGN mesh. β-lactam antibiotics , such as penicillin, inhibit this crucial final step.[4]

Figure 2: Key Stages of Peptidoglycan Biosynthesis and Antibiotic Targets.

NAM in Bacterial Pathogenesis: Recognition by the Host

During bacterial growth, division, and death, or upon phagocytic degradation by host cells, fragments of PGN are released. These fragments, particularly those containing NAM, are recognized as potent danger signals by the host's innate immune system.

Muramyl Dipeptide (MDP) as a Key PAMP

The minimal PGN motif that can trigger a robust immune response is N-acetylmuramyl-L-alanyl-D-isoglutamine , commonly known as muramyl dipeptide (MDP).[5][6] MDP is a component of the PGN of nearly all bacteria and thus serves as a general indicator of bacterial presence.[5]

NOD2: The Intracellular Sensor for MDP

MDP is primarily recognized by the intracellular pattern recognition receptor (PRR) Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) .[5][7] NOD2 is expressed in the cytoplasm of various immune cells, including macrophages and dendritic cells, as well as intestinal epithelial cells.[6] Upon binding MDP, NOD2 undergoes a conformational change, leading to its oligomerization and the initiation of a downstream signaling cascade.[6]

The NOD2 signaling pathway is central to the innate immune response to bacterial infection:

-

MDP Recognition: MDP enters the host cell cytoplasm and binds to the leucine-rich repeat (LRR) domain of NOD2.[6]

-

RIPK2 Recruitment: Activated NOD2 recruits the serine/threonine kinase RIPK2 (also known as RICK) through homotypic CARD-CARD interactions.[8]

-

Ubiquitination and Signalosome Formation: RIPK2 is polyubiquitinated, which serves as a scaffold for the assembly of a larger signaling complex, or "signalosome."

-

TAK1 Activation: The signalosome recruits and activates the TAK1 kinase complex.

-

NF-κB and MAPK Activation: Activated TAK1 phosphorylates the IKK complex, leading to the degradation of IκB and the nuclear translocation of the transcription factor NF-κB . Simultaneously, TAK1 activates the MAPK pathways (JNK, p38).[8][9]

-

Pro-inflammatory Response: The activation of NF-κB and MAPKs results in the transcription and secretion of a wide range of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and antimicrobial peptides, orchestrating the innate immune response to clear the infection.[6]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Peptidoglycan Structure Analysis: A Comprehensive Insight for Researchers | MolecularCloud [molecularcloud.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Penicillin - Wikipedia [en.wikipedia.org]

- 5. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

An In-depth Technical Guide to the Enzymatic Synthesis of UDP-N-acetylmuramic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cytoplasmic pathway for the biosynthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) and its subsequent conversion to the peptidoglycan precursor, UDP-MurNAc-pentapeptide. Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.[1][2][3] The enzymes involved in its synthesis, particularly the Mur ligase family, are conserved across bacteria and absent in mammals, making them prime targets for the development of novel antibacterial agents.[4][5]

The Cytoplasmic Pathway of Peptidoglycan Precursor Synthesis

The synthesis of the UDP-MurNAc-pentapeptide precursor begins in the cytoplasm and involves a series of six key enzymes, designated MurA through MurF.[1][6] This process starts with UDP-N-acetylglucosamine (UDP-GlcNAc) and sequentially adds components to build the final monomer unit before it is transported to the cell membrane.[1][7]

The initial and committed step is the conversion of UDP-GlcNAc to UDP-MurNAc, catalyzed by the enzymes MurA and MurB.[1] Following this, the Mur ligases (MurC, MurD, MurE, and MurF) catalyze the stepwise, ATP-dependent addition of specific amino acids to the UDP-MurNAc molecule, forming the pentapeptide side chain.[8][9][10]

Figure 1: Cytoplasmic pathway of peptidoglycan precursor synthesis.

Key Enzymes and Their Mechanisms

The cytoplasmic synthesis of the peptidoglycan precursor is catalyzed by six essential Mur enzymes.

2.1 MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)

-

Function: MurA catalyzes the first committed step in peptidoglycan biosynthesis.[5][6] It transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[11][12]

-

Reaction: UDP-GlcNAc + PEP → UDP-GlcNAc-enolpyruvate + Pi.[11]

-

Mechanism: The reaction proceeds via an addition-elimination mechanism, involving the formation of a tetrahedral intermediate.[11][13] The binding of UDP-GlcNAc induces a conformational change, closing the active site and making the enzyme catalytically competent.[5]

-

Inhibition: MurA is the target of the antibiotic fosfomycin, which covalently modifies a cysteine residue in the active site.[14][15]

2.2 MurB (UDP-N-acetylglucosamine-enolpyruvate reductase)

-

Function: MurB catalyzes the reduction of the enolpyruvyl group of UDP-GlcNAc-enolpyruvate to a D-lactyl group, forming UDP-N-acetylmuramic acid (UDP-MurNAc).[1][16]

-

Reaction: UDP-GlcNAc-enolpyruvate + NADPH + H⁺ → UDP-MurNAc + NADP⁺.[17]

-

Mechanism: The reaction is a stereospecific reduction that requires NADPH as a cofactor.[17]

2.3 MurC (UDP-MurNAc:L-alanine ligase)

-

Function: MurC is the first of the four Mur ligases. It catalyzes the ATP-dependent addition of L-alanine to the carboxyl group of UDP-MurNAc.[10][18] This initiates the formation of the peptide stem.[18]

-

Reaction: UDP-MurNAc + L-Alanine + ATP → UDP-MurNAc-L-alanine + ADP + Pi.[19]

-

Mechanism: Like other Mur ligases, MurC follows an ordered kinetic mechanism where ATP binds first, followed by UDP-MurNAc, and finally L-alanine.[9][19] The reaction involves the formation of an acyl-phosphate intermediate.[20]

2.4 MurD (UDP-MurNAc-L-alanine:D-glutamate ligase)

-

Function: MurD adds D-glutamic acid to the C-terminus of UDP-MurNAc-L-alanine.[9][20]

-

Reaction: UDP-MurNAc-L-alanine + D-Glutamate + ATP → UDP-MurNAc-L-alanyl-D-glutamate + ADP + Pi.[21]

-

Mechanism: The reaction mechanism involves the formation of an acyl-phosphate and a tetrahedral intermediate.[20][22] The enzyme undergoes significant conformational changes, transitioning between open and closed states upon substrate binding.[9][21]

2.5 MurE (UDP-MurNAc-L-alanyl-D-glutamate:meso-diaminopimelate ligase)

-

Function: MurE incorporates the third amino acid, typically meso-diaminopimelic acid (m-DAP) in most Gram-negative bacteria and many Gram-positive bacteria, or L-lysine in others.[8][10]

-

Reaction: UDP-MurNAc-dipeptide + m-DAP + ATP → UDP-MurNAc-tripeptide + ADP + Pi.[8]

2.6 MurF (UDP-MurNAc-tripeptide:D-alanyl-D-alanine ligase)

-

Function: MurF is the final cytoplasmic enzyme in the pathway, adding the pre-formed dipeptide D-alanyl-D-alanine to the UDP-MurNAc-tripeptide.[1][9]

-

Reaction: UDP-MurNAc-tripeptide + D-Ala-D-Ala + ATP → UDP-MurNAc-pentapeptide + ADP + Pi.[6]

Quantitative Kinetic Data

The study of enzyme kinetics is crucial for understanding the catalytic mechanism and for designing effective inhibitors.[23][24] The following table summarizes available kinetic parameters for some of the Mur enzymes.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Kd (µM) | Reference |

| MurA | S. pneumoniae (MurA1) | UDP-GlcNAc | 24 ± 4 | 15 ± 1 | - | [15] |

| PEP | 11 ± 2 | - | [15] | |||

| MurA | S. pneumoniae (MurA2) | UDP-GlcNAc | 27 ± 5 | 11 ± 1 | - | [15] |

| PEP | 17 ± 3 | - | [15] | |||

| MurA | E. coli | UDP-MurNAc (Inhibitor) | - | - | 0.94 ± 0.04 | [25] |

| MurD | E. coli | UDP-MurNAc-L-Ala | 130 | - | - | [20] |

| D-Glu | 230 | - | - | [20] | ||

| ATP | 120 | - | - | [20] |

Experimental Protocols

Detailed experimental procedures are essential for studying the Mur pathway enzymes and screening for inhibitors.

4.1 Protocol: Enzymatic Synthesis and HPLC Purification of UDP-MurNAc This protocol is adapted from a method for producing UDP-MurNAc using purified MurZ (an isozyme of MurA) and MurB from Escherichia coli.[26][27]

-

Reagents:

-

Purified, polyhistidine-tagged MurZ and MurB enzymes.

-

UDP-GlcNAc

-

Phosphoenolpyruvate (PEP)

-

NADPH

-

Reaction Buffer (e.g., Tris-HCl, pH 8.0)

-

HPLC system with an anion-exchange column.

-

Mobile Phase: Ammonium bicarbonate gradient.

-

-

Methodology:

-

MurZ Reaction: Set up a reaction mixture containing UDP-GlcNAc, an excess of PEP, and MurZ enzyme in the reaction buffer. Incubate at 37°C to produce UDP-GlcNAc-enolpyruvate.

-

MurB Reaction: To the same reaction mixture, add NADPH and the MurB enzyme. Continue incubation at 37°C to reduce the intermediate to UDP-MurNAc.

-

Reaction Quenching: Stop the reaction by boiling or acid precipitation. Centrifuge to remove precipitated proteins.

-

HPLC Purification: Filter the supernatant and inject it onto a pre-equilibrated anion-exchange HPLC column.

-

Gradient Elution: Elute the products using a linear gradient of ammonium bicarbonate. Monitor the absorbance at 262 nm.

-

Fraction Collection & Analysis: Collect fractions corresponding to the UDP-MurNAc peak. Confirm the identity and purity of the product using mass spectrometry.[26][27]

-

4.2 Protocol: MurA Activity Assay (Phosphate Detection) This assay measures MurA activity by quantifying the inorganic phosphate (Pi) released during the reaction.[28]

-

Reagents:

-

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing Assay Buffer, UDP-GlcNAc, and the MurA enzyme.

-

Initiation: Start the reaction by adding PEP to each well. For a negative control, use a reaction mixture without the enzyme or substrate.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) within the linear range of the reaction.[28]

-

Detection: Stop the reaction and measure the generated phosphate by adding the phosphate detection reagent according to the manufacturer's instructions.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., ~650 nm) using a microplate reader.[28]

-

Data Analysis: Calculate the amount of phosphate released by comparing the absorbance to a standard curve prepared with known phosphate concentrations.

-

4.3 Protocol: MurA Inhibition Assay This protocol is used to screen for and characterize inhibitors of the MurA enzyme.

-

Reagents:

-

Same as the MurA Activity Assay.

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

-

Methodology:

-

Pre-incubation: In a 96-well plate, add the MurA enzyme, Assay Buffer, and the test compound at various concentrations. In some cases, pre-incubation with the substrate UDP-GlcNAc is performed to promote the closed conformation of the enzyme.[5][29] Incubate this mixture for a set time (e.g., 30 minutes) at 37°C.[29]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate PEP.

-

Incubation, Detection, and Measurement: Follow steps 3-5 from the MurA Activity Assay protocol.

-

Data Analysis: Determine the percent inhibition for each compound concentration relative to a control reaction (with DMSO but no inhibitor). Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Experimental and Logical Workflows

Drug discovery efforts targeting the Mur pathway often involve high-throughput screening (HTS) to identify initial hit compounds, followed by further characterization and optimization.

Figure 2: High-throughput screening workflow for Mur enzyme inhibitors.

Conclusion

The enzymatic synthesis of UDP-N-acetylmuramic acid and the subsequent formation of the pentapeptide precursor are fundamental, highly conserved processes in bacteria. The enzymes of the Mur pathway (MurA-F) represent validated and attractive targets for the discovery of new antibiotics. This guide has detailed the biochemical transformations, provided key quantitative data, and outlined essential experimental protocols to aid researchers in this critical field. A thorough understanding of these enzymatic steps is paramount for developing novel therapeutic strategies to combat the growing threat of antibiotic resistance.

References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 3. 肽聚糖的结构、生物合成和功能 [sigmaaldrich.com]

- 4. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of peptidoglycan | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. Crystallographic Study of Peptidoglycan Biosynthesis Enzyme MurD: Domain Movement Revisited | PLOS One [journals.plos.org]

- 10. The MurC Ligase Essential for Peptidoglycan Biosynthesis Is Regulated by the Serine/Threonine Protein Kinase PknA in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Two Active Forms of UDP-N-Acetylglucosamine Enolpyruvyl Transferase in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Crystal Structures of Active Fully Assembled Substrate- and Product-Bound Complexes of UDP-N-Acetylmuramic Acid:l-Alanine Ligase (MurC) from Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MurD enzymes: some recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Crystallographic Study of Peptidoglycan Biosynthesis Enzyme MurD: Domain Movement Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 24. biochem.du.ac.in [biochem.du.ac.in]

- 25. UDP-N-acetylmuramic acid (UDP-MurNAc) is a potent inhibitor of MurA (enolpyruvyl-UDP-GlcNAc synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor UDP-N-acetylmuramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. mobitec.com [mobitec.com]

- 29. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N-acetylmuramic Acid in Innate Immune Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylmuramic acid (NAM) is a monosaccharide exclusive to bacterial peptidoglycan (PGN), a vital component of the bacterial cell wall.[1][2] Its unique presence in bacteria makes it a quintessential Pathogen-Associated Molecular Pattern (PAMP), readily detected by the host's innate immune system.[3] This recognition is paramount for initiating a swift and robust inflammatory response to combat bacterial infections. This technical guide provides an in-depth exploration of the mechanisms by which the innate immune system recognizes NAM, the subsequent signaling cascades, and the key experimental methodologies employed to investigate these processes.

This compound: A Key Bacterial Signature

This compound is a fundamental building block of PGN, the rigid macromolecule that encases bacteria, providing structural integrity and protection against osmotic stress.[2][4] The PGN backbone is composed of alternating units of N-acetylglucosamine (NAG) and NAM, cross-linked by short peptide stems attached to the lactyl group of NAM.[4][5] This intricate structure is not found in eukaryotic cells, making it an ideal target for innate immune surveillance.[2] The minimal immunologically active component of PGN is often considered to be muramyl dipeptide (MDP), which consists of N-acetylmuramyl-L-alanyl-D-isoglutamine.[6]

Recognition of this compound by Pattern Recognition Receptors

The innate immune system employs a class of germline-encoded receptors known as Pattern Recognition Receptors (PRRs) to detect PAMPs like NAM.[7] Several families of PRRs are involved in PGN recognition, including Toll-like receptors (TLRs) and NOD-like receptors (NLRs).[8]

NOD-like Receptors: The Primary Intracellular Sensors of NAM

The most prominent receptors for intracellular NAM-containing PGN fragments are the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, particularly NOD2.[9][10] NOD1 and NOD2 are cytosolic sensors that recognize specific motifs within the peptide stems of PGN.[9] While NOD1 primarily recognizes a motif prevalent in Gram-negative bacteria, NOD2 has a broader specificity, recognizing the muramyl dipeptide (MDP) present in nearly all bacteria.[9][11]

The interaction between MDP and NOD2 is a high-affinity binding event, crucial for initiating downstream signaling. The leucine-rich repeat (LRR) domain of NOD2 is the proposed site for this interaction.

Table 1: Binding Affinities of Muramyl Dipeptide (MDP) with NOD2

| Interacting Molecules | Method | Dissociation Constant (KD) | Reference |

| LRR domain of NOD2 and MDP | Surface Plasmon Resonance (SPR) | 212 ± 24 nM | |

| Full-length human NOD2 and MDP | Surface Plasmon Resonance (SPR) | 51 ± 18 nM | [2][7] |

| Full-length human NOD2 and MDP isomer | Surface Plasmon Resonance (SPR) | 150 ± 24 nM | [2][7] |

Downstream Signaling Pathways

Upon binding of a NAM-containing ligand like MDP, NOD2 undergoes a conformational change, leading to its self-oligomerization and the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2) via CARD-CARD interactions.[6] This interaction is a critical node in the signaling cascade.

The activation of RIPK2 triggers downstream signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6] These pathways culminate in the translocation of transcription factors to the nucleus and the subsequent expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides.[6]

References

- 1. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms involved in the regulation of cytokine production by muramyl dipeptide | MRC PPU [ppu.mrc.ac.uk]

- 3. bu.edu [bu.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 6. researchgate.net [researchgate.net]

- 7. fortislife.com [fortislife.com]

- 8. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 9. MDP(Lysyl)GDP, a nontoxic muramyl dipeptide derivative, inhibits cytokine production by activated macrophages and protects mice from phorbol ester- and oxazolone-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biossusa.com [biossusa.com]

- 11. JCI - Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis [jci.org]

Methodological & Application

Application Note: Quantification of N-acetylmuramic Acid in Bacterial Samples using HPLC-MS

Abstract

This application note provides a detailed protocol for the quantification of N-acetylmuramic acid (NAM), a key component of bacterial peptidoglycan, in biological samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The described methodology is applicable to researchers in microbiology, infectious disease, and drug development for monitoring bacterial cell wall metabolism and the effects of antimicrobial agents. The protocol covers sample preparation from bacterial cultures, HPLC separation, and MS detection. Additionally, this document presents a summary of quantitative data and visual representations of the relevant biochemical pathways.

Introduction

This compound (NAM) is a monosaccharide derivative of N-acetylglucosamine and a critical component of the peptidoglycan layer in most bacterial cell walls.[1][2] The peptidoglycan sacculus provides structural integrity to the bacterial cell, protecting it from osmotic stress and maintaining its shape. The biosynthesis and degradation (turnover and recycling) of peptidoglycan are dynamic processes crucial for bacterial growth, division, and survival.[3] Consequently, the enzymes involved in NAM metabolism are prime targets for the development of novel antibiotics.

Accurate quantification of intracellular and extracellular NAM provides valuable insights into bacterial physiology, cell wall dynamics, and the mechanism of action of antibiotics that target peptidoglycan synthesis. HPLC-MS offers a sensitive and selective method for the determination of NAM in complex biological matrices. This application note details a robust protocol for NAM quantification, adapted from established methods for related compounds.[4]

Experimental Protocols

Sample Preparation from Bacterial Cultures

This protocol is adapted from the method for extracting this compound-6-phosphate (MurNAc-6P) from E. coli.[4]

1.1. Bacterial Cell Culture and Harvest:

-

Grow bacterial cultures (e.g., Escherichia coli) in a suitable medium (e.g., Luria-Bertani broth) to the desired growth phase (e.g., mid-logarithmic phase).[4]

-

Harvest the bacterial cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove media components.

1.2. Cell Lysis and Metabolite Extraction:

-

Resuspend the cell pellet in a known volume of a cold extraction solvent (e.g., 50:50 methanol:water).

-

Lyse the cells using a suitable method such as sonication on ice or bead beating. Ensure the sample remains cold to prevent degradation of metabolites.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

1.3. Protein Precipitation:

-

To the supernatant, add four volumes of ice-cold acetone to precipitate proteins.[4]

-

Incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

1.4. Sample Reconstitution:

-

Reconstitute the dried extract in a suitable volume of the initial HPLC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for analysis.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-MS Analysis

The following HPLC-MS conditions are a starting point and may require optimization for specific instrumentation and applications.

2.1. HPLC Conditions:

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

2.2. Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 294.1 [M+H]⁺ |

| Product Ions (m/z) | To be determined empirically, but potential fragments include those from the loss of water, acetyl, and lactyl groups. |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Note: The exact MRM transitions for this compound should be optimized by infusing a standard solution and identifying the most stable and intense fragment ions.

Quantitative Data

The intracellular concentration of free this compound can vary depending on the bacterial species, growth phase, and environmental conditions. The table below provides a summary of peptidoglycan content in different bacteria, which correlates with the potential pool of NAM. Direct quantification of free NAM is less commonly reported.

| Bacterial Species | Gram Type | Peptidoglycan Content (% of dry weight) | Reference |

| Escherichia coli K12 | Gram-Negative | ~1.7% | [4] |

| Bacteroides thetaiotaomicron | Gram-Negative | >3.6% | [4] |

| Streptococcus salivarius ssp. thermophilus | Gram-Positive | ~8.2% (sum of amino sugars) | [5] |

| Lactobacillales order | Gram-Positive | 5.2 - 12.2% (hexosamines) | [5] |

A study on a Tannerella forsythia mutant lacking MurNAc kinase showed intracellular accumulation of MurNAc during the exponential growth phase, demonstrating the feasibility of measuring free NAM pools.[6]

Visualizations

Experimental Workflow

References

- 1. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Bacterial cell-wall recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | this compound (MurNAc) Auxotrophy of the Oral Pathogen Tannerella forsythia: Characterization of a MurNAc Kinase and Analysis of Its Role in Cell Wall Metabolism [frontiersin.org]

Probing Bacterial Cell Walls: Application Notes and Protocols for the Synthesis of N-acetylmuramic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

N-acetylmuramic acid (NAM) is a cornerstone of the bacterial cell wall, forming the glycan backbone of peptidoglycan (PG). This essential polymer provides structural integrity to bacteria, making its biosynthetic pathway a prime target for antibiotics.[1][2] The synthesis of NAM derivatives has opened new avenues for research, enabling the study of PG biosynthesis, recycling, and interactions with the host immune system.[1][3] These derivatives, often equipped with bioorthogonal handles, serve as chemical probes to visualize and investigate the intricate processes of the bacterial cell wall.[4][5]

This document provides detailed application notes and protocols for the synthesis and utilization of key NAM derivatives, offering researchers the tools to explore bacterial physiology and develop novel antibacterial strategies.

Application Notes

The primary application of synthetic NAM derivatives is as metabolic probes for labeling bacterial peptidoglycan. By introducing bioorthogonal functionalities, such as azides or alkynes, onto the NAM scaffold, researchers can visualize the incorporation of these analogs into the cell wall using click chemistry.[4] This allows for the spatiotemporal tracking of PG synthesis and remodeling.

Furthermore, these derivatives are instrumental in:

-

Studying Antibiotic Mechanisms: Understanding how antibiotics disrupt PG biosynthesis can be facilitated by tracking the incorporation of labeled NAM precursors.[1]

-

Investigating Host-Pathogen Interactions: Labeled bacteria can be used to study how the host immune system recognizes and responds to bacterial cell wall components.[1]

-

Screening for Novel Enzyme Inhibitors: Synthetic NAM analogs can be used as substrates in high-throughput screening assays to identify inhibitors of key enzymes in the PG biosynthesis pathway.

-

Elucidating PG Recycling Pathways: The fate of cell wall components during bacterial growth and division can be traced using labeled NAM derivatives.[3][6]

Synthetic Protocols

The following protocols outline the synthesis of key NAM derivatives that can be used as probes in various biological studies. The syntheses are designed to be scalable and modular, allowing for the introduction of different functionalities.[4][7]

Protocol 1: Synthesis of Peracetylated 2-Azido Glucosamine

This protocol describes a safe and robust method for the large-scale production of a key precursor for various NAM derivatives.[4][5]

Materials:

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Sulfuryl chloride

-

Sodium azide

-

Glucosamine

-

Acetic anhydride

-

Pyridine

Procedure:

-

Synthesis of Sulfuryl Diimidazole: Dissolve imidazole in anhydrous DCM under a nitrogen atmosphere and cool to 0°C. Slowly add sulfuryl chloride and allow the reaction to proceed for approximately 12 hours at room temperature. Filter the reaction mixture to obtain the sulfuryl diimidazole.[5]

-

Diazo Transfer: The synthesized sulfuryl diimidazole is used as a diazo-transfer reagent. React it with glucosamine in the presence of a base to introduce the azide group at the C2 position.

-

Peracetylation: Acetylate the hydroxyl groups of the azido-glucosamine derivative using acetic anhydride and pyridine to yield the peracetylated 2-azido glucosamine.[4] Purify the product by recrystallization from isopropanol.[5]

Protocol 2: Synthesis of 2-Azido and 2-Alkyne this compound

These derivatives are widely used for bioorthogonal labeling of peptidoglycan.[4]

Materials:

-

Peracetylated 2-azido glucosamine (from Protocol 1)

-

(S)-2-chloropropionic acid

-

Sodium hydride (NaH)

-

Anhydrous Dioxane

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

2-azidoacetic acid N-hydroxysuccinimide (NHS) ester or 4-pentynoic acid NHS ester

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous Methanol (MeOH)

Procedure:

-

Installation of the Lactyl Ether: React the protected 2-azido glucosamine with (S)-2-chloropropionic acid in the presence of sodium hydride in anhydrous dioxane to form the lactyl ether at the C3 position.[6]

-

Deprotection: Remove the protecting groups. The benzylidene group is removed under acidic conditions, and the acetyl groups are removed by Zemplén deacetylation using sodium methoxide in methanol.[8]

-

Hydrogenation: Reduce the azide group to an amine via hydrogenation using Pd/C as a catalyst. This yields 2-amino muramic acid.[4]

-